molecular formula C19H17F3N2O3 B6458596 (2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide CAS No. 2549133-15-3

(2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide

Cat. No.: B6458596
CAS No.: 2549133-15-3
M. Wt: 378.3 g/mol
InChI Key: SGPJECIXLYQCTF-NSCUHMNNSA-N
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Description

The compound (2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide is a synthetic organic molecule characterized by its complex structure, which includes a trifluoromethyl group and a phenoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenoxyphenyl intermediate: This step involves the reaction of 4-(trifluoromethyl)phenol with 4-bromophenylamine under basic conditions to form the phenoxyphenyl intermediate.

    Amidation reaction: The phenoxyphenyl intermediate is then reacted with N-methylformamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form the formamido intermediate.

    Formation of the final product: The formamido intermediate undergoes a condensation reaction with but-2-enamide under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

(2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide: can be compared with similar compounds such as:

    This compound: This compound shares a similar structure but may have different substituents, leading to variations in chemical properties and biological activities.

    This compound: Another similar compound with a different functional group, which can affect its reactivity and applications.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4-[4-(trifluoromethyl)phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c1-23-17(25)3-2-12-24-18(26)13-4-8-15(9-5-13)27-16-10-6-14(7-11-16)19(20,21)22/h2-11H,12H2,1H3,(H,23,25)(H,24,26)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPJECIXLYQCTF-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CCNC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/CNC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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